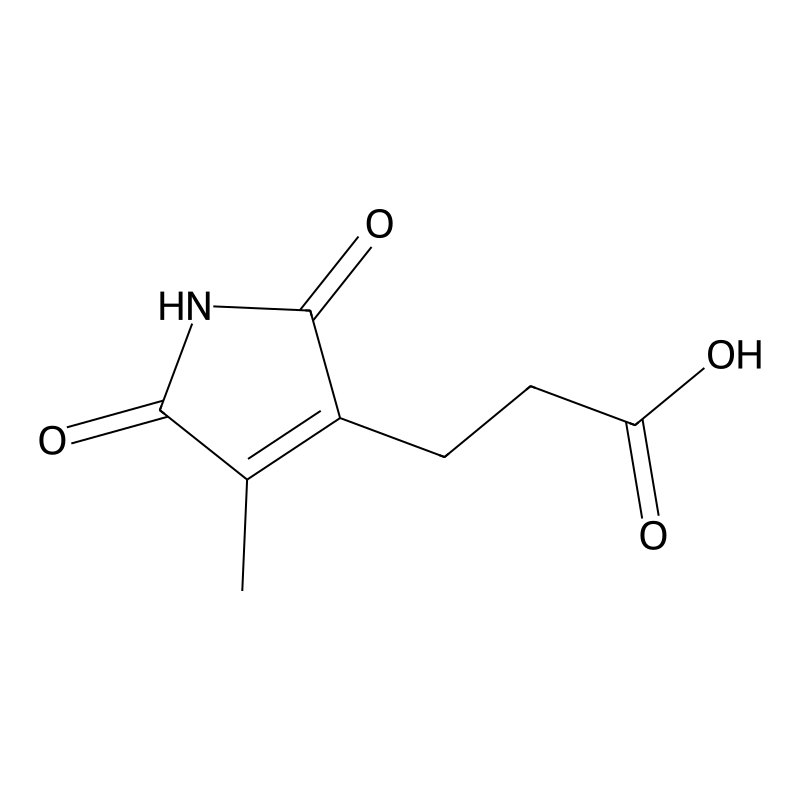Hematinic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Synonyms
Canonical SMILES
Hematinic acid is a compound with the molecular formula and is classified as an oxidatively degraded pyrrole derived from protoporphyrin in hemoglobin. It is produced through the reaction of hemoglobin with phenylhydrazine under aerobic conditions, which leads to the degradation of hemoglobin and the formation of hematinic acid as one of the products. This compound plays a crucial role in enhancing blood quality by increasing hemoglobin levels and erythrocyte counts, making it significant in the treatment of various types of anemia .
The synthesis of hematinic acid primarily involves the oxidative degradation of hemoglobin. The key reaction occurs when hemoglobin is incubated with phenylhydrazine, resulting in the formation of hematinic acid. The reaction parameters, such as concentration and incubation time, significantly influence the yield of hematinic acid. For instance, a maximal yield of approximately was observed when using 20 mM phenylhydrazine for two hours . Other oxidative agents like hydrogen peroxide have been shown to produce lower yields of hematinic acid compared to phenylhydrazine .
The synthesis of hematinic acid can be achieved through several methods:
- From Hemoglobin: The most common method involves incubating hemoglobin with phenylhydrazine under controlled aerobic conditions. This method allows for the selective degradation of hemoglobin and subsequent formation of hematinic acid.
- Chemical Synthesis: Hematinic acid can also be synthesized from commercially available precursors such as 2,3-dimethylmaleic anhydride through a multi-step chemical process. This method typically involves various chemical transformations including cyclization and functional group modifications .
- Alternative Methods: Other synthetic routes may involve different reagents or catalysts to facilitate the reaction conditions required for producing hematinic acid.
Hematinic acid is primarily utilized in medical applications related to blood health:
- Treatment of Anemia: Due to its ability to enhance hemoglobin levels and increase erythrocyte counts, hematinic acid is used in therapeutic formulations aimed at treating various forms of anemia.
- Research: It serves as a valuable compound in biochemical research focused on understanding hemoglobin metabolism and erythropoiesis.
Research into the interactions of hematinic acid with other biological molecules has revealed its potential synergistic effects when combined with other hematinics or nutritional supplements. For instance, studies indicate that combining hematinic acid with iron supplements can enhance iron absorption and utilization, thus improving its efficacy in treating iron-deficiency anemia . Furthermore, investigations into its antioxidant properties suggest that it may interact beneficially with reactive oxygen species, potentially mitigating oxidative damage within cells.
Several compounds share similarities with hematinic acid in terms of their biological roles or chemical structures. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Iron Dextran | Varies | Used for iron supplementation; enhances erythropoiesis |
| Ferrous Sulfate | FeSO₄ | Common iron supplement; increases hemoglobin levels |
| Erythropoietin | Varies | A hormone that stimulates red blood cell production |
| Folic Acid | C₇H₉N₃O₆ | Essential for DNA synthesis; used in megaloblastic anemia treatment |
| Hydroxocobalamin | C₁₂H₁₄CoN₄O₃S | A form of vitamin B12; treats vitamin B12 deficiency-related anemia |
Uniqueness: Hematinic acid stands out due to its specific role derived from hemoglobin degradation and its unique synthesis pathway involving phenylhydrazine. Unlike many iron supplements that directly provide iron, hematinic acid functions by enhancing erythropoiesis through a different biochemical mechanism.







